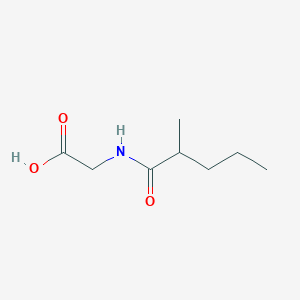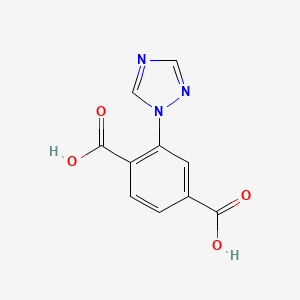
2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid is a compound that features a triazole ring attached to a benzene ring with two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid typically involves the reaction of a benzene derivative with a triazole compound. One common method involves the N-alkylation of hydroquinone with 1H-1,2,4-triazole-1-methanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes.
科学研究应用
2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes . Molecular docking studies have shown that the compound can bind to the active sites of enzymes, inhibiting their activity and leading to cell death .
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound is structurally similar but lacks the additional carboxylic acid group.
1,4-bis(1H-1,2,4-triazol-1-yl)methylbenzene: This compound features two triazole rings attached to a benzene ring.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid is unique due to the presence of both the triazole ring and two carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H7N3O4 |
|---|---|
分子量 |
233.18 g/mol |
IUPAC 名称 |
2-(1,2,4-triazol-1-yl)terephthalic acid |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)6-1-2-7(10(16)17)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15)(H,16,17) |
InChI 键 |
HISPXWSTPJFDDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=NC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759511.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)

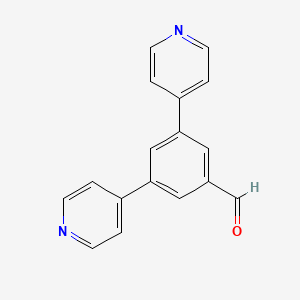
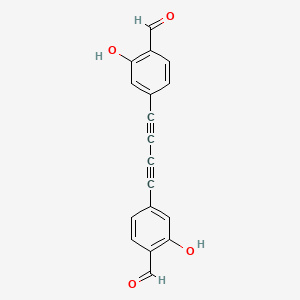
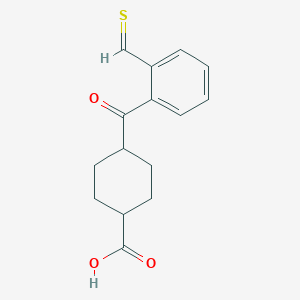
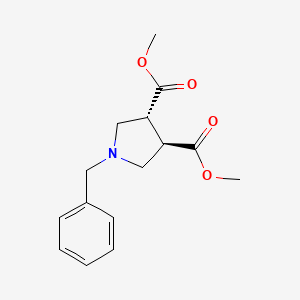
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)
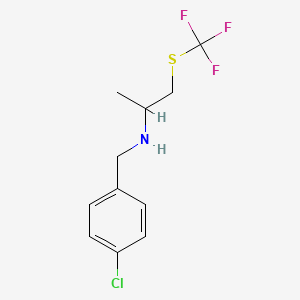
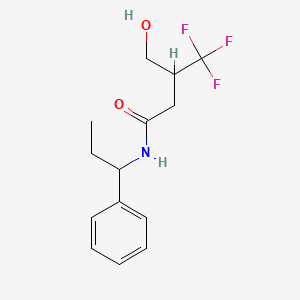
![1-{[(3E,6E)-6-[(1-hydroxyethyl)imino]-3,6-dihydro-1,2,4,5-tetrazin-3-ylidene]amino}ethan-1-ol](/img/structure/B11759582.png)
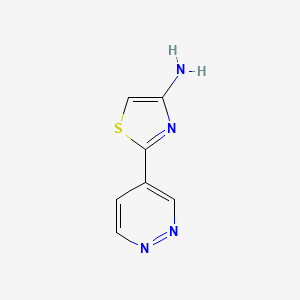
![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
